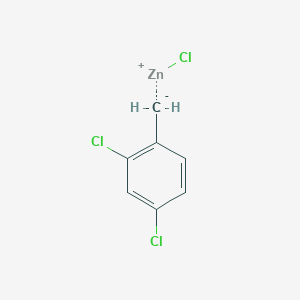

2,4-Dichlorobenzylzinc chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

chlorozinc(1+);2,4-dichloro-1-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERDDKMOEJRLBU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=C(C=C1)Cl)Cl.Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,4-Dichlorobenzylzinc Chloride via LiCl-Mediated Zinc Insertion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4-dichlorobenzylzinc chloride from 2,4-dichlorobenzyl chloride. The described methodology is based on the highly efficient lithium chloride-mediated direct insertion of zinc dust into benzylic chlorides, a procedure developed by Knochel and coworkers. This method is noted for its high functional group tolerance and excellent yields, minimizing the formation of homo-coupling byproducts.[1]

Core Reaction Principle

The synthesis of organozinc reagents, such as this compound, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of precision and functional group compatibility. The direct insertion of metallic zinc into organic halides is a common method for their preparation. However, the reaction with benzylic chlorides can be sluggish and prone to side reactions, particularly Wurtz-type homo-coupling.

The introduction of lithium chloride (LiCl) as an additive has been shown to significantly accelerate the rate of zinc insertion into benzylic chlorides.[1] The presence of LiCl is believed to prevent the accumulation of the organozinc product on the zinc surface, thereby maintaining the metal's activity. This method allows the reaction to proceed smoothly at room temperature, providing the desired organozinc reagent in high yield.

Reaction Pathway

The chemical transformation at the core of this guide is the direct oxidative addition of zinc to the carbon-chlorine bond of 2,4-dichlorobenzyl chloride.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical stoichiometry and reaction parameters for the LiCl-mediated synthesis of benzylic zinc chlorides. The data for 2-chlorobenzylzinc chloride is presented as a direct analogue to project the expected outcome for the 2,4-dichloro derivative.

| Parameter | Value | Reference Compound |

| Starting Material | 2,4-Dichlorobenzyl chloride | 2-Chlorobenzyl chloride |

| Reagents | Zinc dust, Lithium chloride (LiCl) | Zinc dust, Lithium chloride |

| Stoichiometry (Substrate:Zn:LiCl) | 1.0 : 1.5 : 1.5 (equiv) | 1.0 : 1.5 : 1.5 (equiv) |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Temperature | 25 °C | 25 °C |

| Reaction Time | ~2-4 hours | 2 hours |

| Projected Yield | >90% | 99% |

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the LiCl-mediated preparation of benzylic zinc chlorides.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, argon inlet, and a septum.

-

Schlenk line or glovebox for inert atmosphere operations.

-

Anhydrous tetrahydrofuran (THF).

-

2,4-Dichlorobenzyl chloride.

-

Commercial zinc dust (<10 micron, >98%).

-

Anhydrous lithium chloride (LiCl).

-

Standard glassware for titration.

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask is flame-dried under vacuum and subsequently cooled under an argon atmosphere.

-

Addition of Solids: Under a positive pressure of argon, anhydrous lithium chloride (1.5 equivalents) and zinc dust (1.5 equivalents) are added to the flask.

-

Solvent Addition: Anhydrous THF is added to the flask to suspend the solids.

-

Addition of the Benzyl Chloride: 2,4-Dichlorobenzyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature (25 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by GC analysis of quenched aliquots.

-

Completion and Titration: Upon completion of the reaction, the greyish suspension of the resulting this compound is allowed to settle. The concentration of the organozinc reagent in the supernatant can be determined by iodometric titration.

-

Use in Subsequent Reactions: The prepared organozinc reagent is typically used directly in subsequent reactions, such as Negishi cross-coupling, without isolation.

Safety Precautions:

-

Organozinc reagents are sensitive to air and moisture and should be handled under an inert atmosphere.

-

2,4-Dichlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

preparation of functionalized benzylic zinc reagents with LiCl

An In-depth Technical Guide to the Lithium Chloride-Mediated Preparation of Functionalized Benzylic Zinc Reagents

Introduction

Organozinc reagents are powerful intermediates in modern organic synthesis, prized for their high functional group tolerance compared to their more reactive Grignard and organolithium counterparts. This compatibility allows for the construction of complex, polyfunctional molecules, a critical task in pharmaceutical and materials science research. Within this class, benzylic zinc reagents are particularly valuable for introducing benzylic moieties.

Historically, the preparation of benzylic zinc reagents often required harsh conditions, such as elevated temperatures or the use of highly activated and expensive "Rieke-zinc," limiting their widespread application. A significant breakthrough was the development of a method utilizing commercial zinc dust in the presence of lithium chloride (LiCl). This approach, pioneered by the Knochel group, provides a mild, efficient, and highly chemoselective route to a wide array of functionalized benzylic zinc chlorides at room temperature.[1][2]

This technical guide provides a comprehensive overview of the LiCl-mediated preparation of functionalized benzylic zinc reagents, intended for researchers, chemists, and drug development professionals. It covers the critical role of LiCl, detailed experimental protocols, and a summary of the substrate scope.

The Core Principle: The Role of LiCl

The key to the success of this method is the addition of lithium chloride. While zinc metal is a relatively mild reducing agent, its direct insertion into organic halides can be slow and inefficient, often due to the formation of passivating layers on the metal surface. LiCl plays a crucial dual role in overcoming this challenge:

-

Surface Activation: LiCl helps to break down the passivating oxide layer on the surface of the zinc dust, exposing fresh metal for the oxidative insertion.[3]

-

Solubilization of Intermediates: The primary mechanistic role of LiCl is to solubilize the organozinc species (RZnX) that form on the metal surface.[3][4] In the absence of LiCl, these intermediates can be poorly soluble in ethereal solvents like THF, remaining on the surface and preventing further reaction. By forming a soluble complex (e.g., RZnCl·LiCl), LiCl facilitates the removal of the newly formed organozinc reagent from the metal surface, allowing the insertion reaction to proceed to completion.[3]

The overall process is a two-step mechanism involving oxidative addition followed by LiCl-mediated solubilization.[3]

Caption: Proposed mechanism for LiCl-mediated formation of benzylic zinc reagents.

Experimental Protocols

The following sections provide generalized, yet detailed, protocols for the preparation and subsequent reaction of benzylic zinc reagents.

Protocol 1: Preparation of a Functionalized Benzylic Zinc Chloride

This procedure describes the direct insertion of zinc dust into a benzylic chloride mediated by LiCl.

Materials:

-

Functionalized benzylic chloride (1.0 equiv)

-

Zinc dust (<10 micron, commercial grade) (1.5 - 2.0 equiv)

-

Anhydrous Lithium Chloride (LiCl) (1.5 - 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox) with Argon or Nitrogen

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous LiCl and zinc dust.

-

Solvent Addition: Add anhydrous THF to the flask and stir the suspension.

-

Substrate Addition: Dissolve the functionalized benzylic chloride in anhydrous THF and add it dropwise to the stirred Zn/LiCl suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (ca. 25 °C) and stir for the required time (typically 1-24 hours, depending on the substrate).[1][5]

-

Completion and Titration: The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots. Once the reaction is complete, the gray zinc suspension will settle, leaving a clear supernatant containing the benzylic zinc chloride solution. The concentration of the active organozinc reagent can be determined by iodometric titration.[5] The reagent is typically used directly in the next step without isolation.

Protocol 2: Reaction with Electrophiles (Negishi Coupling Example)

This procedure outlines a typical palladium-catalyzed cross-coupling reaction.

Materials:

-

Solution of benzylic zinc chloride from Protocol 1 (1.0 equiv)

-

Aryl or vinyl halide/triflate (electrophile, ~0.9 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Anhydrous THF

Procedure:

-

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the electrophile and the palladium catalyst in anhydrous THF.

-

Addition of Zinc Reagent: Add the prepared solution of the benzylic zinc chloride to the electrophile/catalyst mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) until completion, as monitored by TLC or GC/MS.

-

Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Caption: Workflow for the synthesis and use of benzylic zinc reagents.

Data and Substrate Scope

The LiCl-mediated method demonstrates broad applicability, tolerating a remarkable range of functional groups that would be incompatible with more reactive organometallics.

Table 1: Preparation of Various Functionalized Benzylic Zinc Reagents

This table summarizes the synthesis of benzylic zinc reagents from various benzylic chlorides, highlighting the reaction time and yield. The general conditions are Zn dust (1.5-2.0 equiv) and LiCl (1.5-2.0 equiv) in THF at 25 °C.

| Entry | Benzylic Chloride (Substituent) | Time (h) | Yield (%)[1][5] |

| 1 | 2-Cl-C₆H₄CH₂Cl | 2 | 99 |

| 2 | 4-I-C₆H₄CH₂Cl | 1 | 95 |

| 3 | 4-NC-C₆H₄CH₂Cl | 2 | 93 |

| 4 | 4-EtO₂C-C₆H₄CH₂Cl | 3 | 90 |

| 5 | 3-Ac-C₆H₄CH₂Cl | 3.5 | 68 |

| 6 | 3,4,5-(MeO)₃-C₆H₂CH₂Cl | 3 | 78 |

| 7 | Ph-CHCl-CH₃ | 11 | 85 |

Yield determined by iodometric titration.

Table 2: Subsequent Reactions with Electrophiles

This table showcases the utility of the prepared benzylic zinc reagents in forming new carbon-carbon bonds with various electrophiles.

| Entry | Benzylic Zinc Reagent (from Table 1 Entry) | Electrophile | Conditions | Product Yield (%)[1][5] |

| 1 | 2-Cl-C₆H₄CH₂ZnCl (1) | 4-Nitrobenzyl bromide | CuCN·2LiCl, THF, 25 °C, 2 h | 94 |

| 2 | 2-Cl-C₆H₄CH₂ZnCl (1) | Ethyl chloroformate | Pd(PPh₃)₄ (5 mol%), THF, 25 °C, 6.5 h | 81 |

| 3 | 4-NC-C₆H₄CH₂ZnCl (3) | 4-Iodoanisole | Pd(dba)₂, TFP (cat.), THF, 50 °C, 12 h | 85 |

| 4 | 4-EtO₂C-C₆H₄CH₂ZnCl (4) | Benzoyl chloride | CuCN·2LiCl, THF, 25 °C, 3 h | 97 |

| 5 | 3-Ac-C₆H₄CH₂ZnCl (5) | 4-Iodobenzonitrile | Pd(PPh₃)₄ (5 mol%), THF, 50 °C, 12 h | 86 |

| 6 | 3,4,5-(MeO)₃-C₆H₂CH₂ZnCl (6) | Ethyl (2-bromomethyl)acrylate | CuCN·2LiCl, THF, 25 °C, 4 h | 98 |

| 7 | Ph-CHCl-CH₃ (7) | 4-Methoxybenzoyl chloride | CuCN·2LiCl, THF, 25 °C, 3 h | 96 |

Alternative and Related Methodologies

While direct zinc insertion with LiCl is highly effective, related methods have been developed that broaden the toolkit for generating functionalized organozinc reagents.

-

Mg/LiCl Insertion: For some substrates, direct insertion of magnesium powder in the presence of LiCl and subsequent transmetalation with ZnCl₂ can be advantageous.[6][7] Magnesium is a stronger reducing agent than zinc, which can facilitate insertion into less reactive organic halides.[2]

-

Knochel-Hauser Bases (TMP-Amide Bases): For generating organozinc reagents via C-H activation (deprotonation) rather than C-X insertion, mixed Mg/Li or Zn/Li amide bases like TMPMgCl·LiCl or TMPZnCl·LiCl are exceptionally mild and selective.[8][9] These bases can deprotonate sensitive aromatic and heterocyclic substrates that are incompatible with traditional organolithium bases.[8]

Caption: Overview of key methods for preparing functionalized zinc reagents.

Conclusion

The LiCl-mediated direct insertion of zinc into functionalized benzylic chlorides is a robust, scalable, and operationally simple method for preparing valuable synthetic intermediates.[10] Its remarkable tolerance for sensitive functional groups, including esters, nitriles, and even ketones, allows for the streamlined synthesis of complex molecular architectures.[1][11] This methodology represents a significant advancement in organometallic chemistry, providing researchers in academia and industry with a powerful tool for late-stage functionalization and the efficient construction of novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]

- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of polyfunctional arylmagnesium, arylzinc, and benzylic zinc reagents by using magnesium in the presence of LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. LiCl-mediated preparation of highly functionalized benzylic zinc chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

In Situ Generation of 2,4-Dichlorobenzylzinc Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in situ generation of 2,4-dichlorobenzylzinc chloride, a valuable organozinc reagent in organic synthesis, particularly for the formation of carbon-carbon bonds through cross-coupling reactions. The methodologies presented are based on established protocols for the preparation of functionalized benzylic zinc halides, emphasizing the direct insertion of activated zinc into 2,4-dichlorobenzyl chloride.

Introduction

Organozinc reagents are widely utilized in synthetic organic chemistry due to their high functional group tolerance and moderate reactivity.[1][2] The in situ generation of these reagents, wherein the organozinc compound is prepared and used in the same reaction vessel without isolation, offers significant advantages in terms of convenience, efficiency, and the ability to handle sensitive intermediates. This compound is a key intermediate for introducing the 2,4-dichlorobenzyl moiety, a common structural motif in pharmaceuticals and agrochemicals. Its in situ preparation is crucial for its effective use in subsequent reactions, such as the Negishi cross-coupling.[3]

Core Methodology: LiCl-Mediated Zinc Insertion

The most effective and widely adopted method for the preparation of functionalized benzylic zinc chlorides is the direct insertion of zinc metal into the corresponding benzylic chloride.[4][5] A critical aspect of this methodology is the activation of zinc and the solubilization of the resulting organozinc species. The use of lithium chloride (LiCl) has been shown to significantly facilitate the rate of zinc insertion, allowing the reaction to proceed efficiently at ambient temperatures.[5][6][7] The presence of LiCl is thought to break up the passivating layer on the zinc surface and to form soluble zincate complexes, thereby promoting the reaction.[1][7]

Experimental Protocol: In Situ Generation of this compound

This protocol is adapted from the general procedure for the LiCl-mediated preparation of functionalized benzylic zinc chlorides.

Materials:

-

2,4-Dichlorobenzyl chloride

-

Zinc dust (<10 micron, >98%)

-

Lithium chloride (anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

Procedure:

-

Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 - 2.0 equivalents relative to 2,4-dichlorobenzyl chloride). The zinc dust can be further activated by stirring with a solution of 1,2-dibromoethane in anhydrous THF for 30 minutes at room temperature, followed by decantation of the THF and washing with fresh anhydrous THF.

-

Reaction Setup: To the activated zinc dust, add anhydrous lithium chloride (1.5 - 2.0 equivalents). Add anhydrous THF to the flask.

-

Addition of Precursor: Dissolve 2,4-dichlorobenzyl chloride (1.0 equivalent) in anhydrous THF in a dropping funnel. Add the solution of 2,4-dichlorobenzyl chloride dropwise to the vigorously stirred suspension of zinc dust and LiCl in THF at room temperature (25 °C).

-

Reaction Monitoring: The reaction is typically stirred at room temperature for a period of 4 to 24 hours.[4] The progress of the insertion can be monitored by gas chromatography (GC) analysis of quenched aliquots.

-

Completion and Use: Upon completion of the insertion (disappearance of the starting material), the resulting greyish solution of this compound is ready for direct use in subsequent reactions.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the in situ generation of benzylic zinc chlorides based on analogous systems. The yield of the organozinc reagent is often high, with minimal formation of homocoupling byproducts.

| Parameter | Value/Condition | Source |

| Zinc Dust | 1.5 - 2.0 equivalents | [5] |

| Lithium Chloride | 1.5 - 2.0 equivalents | [5] |

| Solvent | Anhydrous THF | [4][6] |

| Temperature | 25 °C | [5] |

| Reaction Time | 4 - 24 hours | [4] |

| Typical Yield | >85% (for analogous systems) | [5] |

| Homocoupling Product | <5% | [5] |

Visualizing the Process

Experimental Workflow

The following diagram illustrates the workflow for the in situ generation of this compound and its subsequent use in a Negishi cross-coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Negishi Coupling [organic-chemistry.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 7. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 2,4-Dichlorobenzylzinc Chloride by NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-Dichlorobenzylzinc chloride is an organozinc halide reagent. These compounds are typically synthesized by the oxidative addition of an activated form of zinc metal into a carbon-halogen bond. Due to the electropositive nature of zinc, the attached carbon atom becomes nucleophilic, making it an excellent reagent for coupling reactions, such as the Negishi coupling, and for addition to carbonyl compounds.

The characterization of such reactive species is non-trivial.[1][2][3] Organozinc reagents are often sensitive to air and moisture, necessitating specialized handling techniques to prevent decomposition.[1][2][3] NMR spectroscopy is a primary tool for the structural elucidation of these molecules in solution, providing insights into the electronic environment of the carbon and hydrogen atoms. This guide outlines the expected NMR characteristics of this compound and the necessary procedures to obtain high-quality spectral data.

Predicted and Known NMR Spectral Data

While published spectra for this compound are elusive, we can predict its NMR signature by analyzing the spectra of its precursor, 2,4-dichlorobenzyl chloride, and applying known trends for the formation of organozinc compounds. The primary change is expected in the chemical shifts of the benzylic (-CH₂-) protons and carbon, which are directly attached to the zinc atom.

Upon formation of the C-Zn bond, the benzylic carbon and its attached protons become significantly more shielded due to the lower electronegativity of zinc compared to chlorine. This results in a pronounced upfield shift (a move to lower ppm values) in both ¹H and ¹³C NMR spectra.

Data Summary Tables

The following tables summarize the known NMR data for the starting material and the predicted data for the organozinc product.

Table 1: NMR Data for 2,4-Dichlorobenzyl Chloride (Precursor)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Ar-H | 7.2 - 7.5 | Multiplet | The three aromatic protons will appear as a complex multiplet. |

| -CH₂ Cl | ~4.6 | Singlet | Benzylic protons adjacent to an electronegative chlorine atom are deshielded.[4][5][6] |

| ¹³C NMR | |||

| Ar-C | 127 - 138 | Multiple Peaks | Aromatic carbons appear in this typical range.[7] |

| -C H₂Cl | ~45 | Single Peak | The benzylic carbon is deshielded by the attached chlorine.[7] |

Table 2: Predicted NMR Data for this compound (Product)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |

|---|---|---|---|

| ¹H NMR | |||

| Ar-H | 7.0 - 7.4 | Multiplet | Minor upfield shift expected due to the change in the electronic nature of the benzylic substituent. |

| -CH₂ ZnCl | ~1.0 - 1.5 | Singlet | Significant upfield shift due to the replacement of the electronegative Cl with the more electropositive ZnCl group, leading to increased shielding. |

| ¹³C NMR | |||

| Ar-C | 125 - 145 | Multiple Peaks | Shifts in aromatic carbons are expected, particularly for the ipso-carbon attached to the benzylic group. |

| -C H₂ZnCl | ~20 - 30 | Single Peak | A substantial upfield shift is predicted for the benzylic carbon due to the strong shielding effect of the C-Zn bond. |

Experimental Protocols

Handling organozinc reagents requires rigorous exclusion of air and moisture. All glassware should be oven- or flame-dried, and all solvents must be anhydrous. Operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Synthesis of this compound

This protocol describes a general method for the preparation of the organozinc reagent.

Materials:

-

Activated Zinc powder (e.g., Rieke® Zinc or acid-washed)

-

2,4-Dichlorobenzyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

To a flame-dried Schlenk flask under a positive pressure of argon, add activated zinc powder (1.5 equivalents).

-

Add anhydrous THF via syringe to create a slurry.

-

Slowly add a solution of 2,4-dichlorobenzyl chloride (1.0 equivalent) in anhydrous THF to the stirred zinc slurry at room temperature. The reaction is often initiated by gentle heating or sonication.

-

The reaction progress can be monitored by taking aliquots (under inert conditions), quenching with a proton source, and analyzing by GC-MS to observe the disappearance of the starting material.

-

Once the reaction is complete, allow the excess zinc to settle. The resulting supernatant is the solution of this compound in THF. This solution is typically used directly in subsequent reactions.

NMR Sample Preparation

Materials:

-

Solution of this compound in anhydrous THF

-

Anhydrous deuterated solvent (e.g., THF-d₈ or Benzene-d₆)

-

J. Young NMR tube or a standard NMR tube with a sealable cap

-

Inert atmosphere glovebox

Procedure:

-

Inside a glovebox, transfer approximately 0.5 mL of the this compound solution into a clean, dry vial.

-

Add approximately 0.1 mL of anhydrous deuterated solvent. The choice of solvent should be one in which the compound is soluble and stable. THF-d₈ is often a good choice as it matches the reaction solvent.

-

Carefully transfer the solution from the vial into the J. Young NMR tube using a clean pipette.

-

Seal the J. Young tube securely before removing it from the glovebox.

-

The sample is now ready for NMR analysis. It is advisable to acquire the spectra promptly, as organozinc reagents can degrade over time.

Mandatory Visualizations

Logical Workflow for Characterization

The following diagram illustrates the logical flow from synthesis to final characterization of the organozinc reagent.

Caption: Workflow for Synthesis and NMR Analysis.

Formation of this compound

This diagram shows the chemical transformation from the starting material to the organozinc product.

Caption: Synthesis of the Organozinc Reagent.

Stability and Handling Considerations

-

Air and Moisture Sensitivity: Organozinc halides are highly reactive towards oxygen and water. Exposure will lead to rapid decomposition. All manipulations must be performed under a dry, inert atmosphere.

-

Thermal Stability: While generally more stable than their organolithium or Grignard counterparts, organozinc reagents can decompose upon heating. It is recommended to store solutions at low temperatures (0 to -20 °C) if not used immediately.

-

Solvent Choice: The choice of solvent is critical. Aprotic, anhydrous ethers like THF or diethyl ether are commonly used. Protic solvents or those with reactive functional groups must be avoided.

Conclusion

The NMR characterization of this compound, while challenging due to its reactive nature, can be successfully achieved through careful experimental technique. This guide provides the foundational knowledge required, including predicted spectral data based on established chemical principles, detailed protocols for synthesis and sample preparation, and essential safety information. By comparing the acquired spectra with the data for the starting material and the predictions laid out in this document, researchers can confidently confirm the formation and structure of this valuable synthetic intermediate.

References

- 1. 334. Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes - Magritek [magritek.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Stability of 2,4-Dichlorobenzylzinc Chloride in THF Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,4-dichlorobenzylzinc chloride in a tetrahydrofuran (THF) solution. Due to the limited availability of direct stability data for this specific reagent, this guide draws upon stability data from closely related analogues, general principles of organozinc chemistry, and established analytical methodologies to provide a robust framework for its handling, storage, and use.

Introduction to Benzylzinc Halides

Benzylzinc halides are valuable organometallic reagents in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. Their utility is derived from a balance of reactivity and functional group tolerance. However, like many organometallic compounds, their stability in solution is a critical parameter that dictates their shelf-life and efficacy in chemical transformations. This guide focuses specifically on the stability of this compound in THF, a common solvent for such reagents.

Factors Influencing the Stability of Organozinc Reagents

The stability of organozinc reagents in solution is influenced by several factors:

-

Temperature: Elevated temperatures generally accelerate decomposition pathways.

-

Presence of Oxygen and Moisture: Organozinc compounds are sensitive to air and water, leading to oxidation and hydrolysis.

-

Solvent: The coordinating ability of the solvent can influence the aggregation state and stability of the organozinc species. THF is a common solvent that solvates the zinc center, contributing to its stability in solution.

-

Presence of Salts: Lithium salts, often used in the preparation of organozinc reagents, can form "ate" complexes that enhance solubility and can impact stability.

-

Substituents: The electronic and steric nature of substituents on the organic moiety can affect the stability of the carbon-zinc bond.

Stability of Substituted Benzylzinc Chlorides in THF

| Compound | Half-life (t½) at 25 °C in THF |

| 3-Propionylbenzylzinc chloride | 27 days |

| Acetyl-substituted benzylzinc chloride | 2 days |

This data suggests that the stability of benzylzinc chlorides at room temperature is significantly influenced by the nature of the substituents on the aromatic ring.

Commercial suppliers of other halo-substituted benzylzinc chlorides, such as 2-chlorobenzylzinc chloride, 3-chlorobenzylzinc chloride, and 4-chlorobenzylzinc chloride, recommend storage at 2-8°C. This further indicates that these reagents have limited stability at ambient temperatures.

Experimental Protocols

Synthesis of this compound in THF

The synthesis of this compound is typically achieved through the oxidative addition of activated zinc to 2,4-dichlorobenzyl chloride in THF. The presence of an activating agent like lithium chloride is often crucial for the reaction to proceed efficiently.

Materials:

-

2,4-Dichlorobenzyl chloride

-

Activated zinc dust

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line and glassware

Procedure:

-

Under an inert atmosphere, a Schlenk flask is charged with activated zinc dust (1.5 equivalents) and anhydrous LiCl (1.5 equivalents).

-

The flask is heated under vacuum to ensure all components are dry and then backfilled with inert gas.

-

Anhydrous THF is added to the flask.

-

A solution of 2,4-dichlorobenzyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of zinc and LiCl at room temperature.

-

The reaction mixture is stirred at room temperature and monitored for the consumption of the starting material.

-

Upon completion, the reaction mixture is allowed to settle, and the supernatant containing the this compound solution can be cannulated for use or analysis.

Determination of Concentration and Stability via Iodometric Titration

The concentration of the active organozinc reagent can be determined by iodometric titration. This method can be used to assess the stability of the solution over time by periodic concentration measurements.

Materials:

-

Solution of this compound in THF

-

Standardized solution of iodine (I₂) in anhydrous THF

-

Anhydrous THF

-

Inert gas (Argon or Nitrogen)

-

Burette and Schlenk flask

Procedure:

-

Under an inert atmosphere, a known volume of the this compound solution is transferred to a Schlenk flask.

-

The solution is cooled to 0 °C.

-

The standardized iodine solution is added dropwise from a burette with vigorous stirring.

-

The endpoint is reached when a persistent faint yellow color of iodine remains.

-

The concentration of the organozinc reagent is calculated based on the stoichiometry of the reaction (RZnCl + I₂ → RI + ZnClI).

-

To assess stability, the titration is repeated on aliquots of the solution stored under controlled conditions (e.g., specific temperature, protected from light) at regular time intervals.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Proposed Degradation Pathway

Caption: Proposed degradation of this compound.

Conclusion and Recommendations

The stability of this compound in THF solution is expected to be limited at ambient temperatures, analogous to other substituted benzylzinc halides. For optimal performance and reproducibility in synthetic applications, the following recommendations should be followed:

-

Storage: The THF solution of this compound should be stored at a low temperature (2-8°C is recommended for similar compounds) under an inert atmosphere and protected from light.

-

Handling: All manipulations should be carried out using standard air-free techniques (e.g., Schlenk line or glovebox) to prevent exposure to oxygen and moisture.

-

Fresh Preparation: For sensitive applications requiring high reactivity, it is advisable to use freshly prepared solutions of the organozinc reagent.

-

Concentration Verification: The concentration of the solution should be determined by titration before use, especially after prolonged storage.

By adhering to these guidelines, researchers, scientists, and drug development professionals can effectively utilize this compound in their synthetic endeavors while minimizing the impact of reagent degradation. Further experimental studies are warranted to establish a precise stability profile for this specific reagent.

An In-depth Technical Guide on the Mechanism of Zinc Insertion into 2,4-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the insertion of metallic zinc into the carbon-chlorine bond of 2,4-dichlorobenzyl chloride to form the corresponding organozinc reagent. This process is a cornerstone of modern organic synthesis, enabling the formation of functionalized molecules often found in pharmaceutical compounds and other advanced materials.

Core Mechanism: A Two-Step Pathway

The formation of 2,4-dichlorobenzylzinc chloride from 2,4-dichlorobenzyl chloride and metallic zinc is not a simple, one-step reaction. It proceeds through a well-established two-step mechanism, particularly when facilitated by activating agents such as lithium chloride (LiCl).

Step 1: Oxidative Addition

The initial and rate-determining step is the oxidative addition of zinc to the carbon-chlorine bond of the benzyl chloride. In this heterogeneous reaction, the zinc metal surface plays a crucial role. An electron transfer from the zinc metal to the benzyl chloride is proposed, leading to the formation of a benzyl radical and a chloride anion, which remain adsorbed on the zinc surface. This is followed by the formation of a carbon-zinc bond, resulting in a surface-bound organozinc species. Kinetic studies on similar benzyl chlorides suggest that this electron transfer is the rate-determining step of the overall reaction.[1]

Step 2: Solubilization

The organozinc species formed on the surface of the metallic zinc is often poorly soluble in common organic solvents like tetrahydrofuran (THF). This can passivate the zinc surface and impede further reaction. The addition of lithium chloride is critical to overcome this issue. LiCl aids in the solubilization of the organozinc intermediate by forming a more soluble "ate" complex (e.g., [R-ZnCl₂]⁻Li⁺). This process continuously exposes fresh zinc surface, allowing the reaction to proceed to completion. The formation of such organozincate anions has been detected in THF solutions containing LiCl.

The overall process can be visualized as follows:

Experimental Protocols

The following is a generalized experimental protocol for the preparation of benzylic zinc chlorides, adapted from the work of Knochel and co-workers. This procedure can be specifically applied to 2,4-dichlorobenzyl chloride.

Materials:

-

Zinc dust (<10 micron, >98%)

-

Lithium chloride (anhydrous, 99%)

-

2,4-Dichlorobenzyl chloride (99%)

-

Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone)

-

Iodine (for activation)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Zinc Activation (Optional but Recommended): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents). The flask is evacuated and backfilled with argon three times. A crystal of iodine is added, and the mixture is gently heated with a heat gun until the purple color of the iodine disappears. The flask is then allowed to cool to room temperature.

-

Reaction Setup: Anhydrous lithium chloride (1.5 equivalents) is added to the activated zinc dust under a positive flow of argon. Anhydrous THF is then added to the flask.

-

Initiation of Reaction: 2,4-Dichlorobenzyl chloride (1.0 equivalent) dissolved in a minimal amount of anhydrous THF is added dropwise to the stirred suspension of zinc and LiCl at 0 °C (ice bath).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours). The progress of the reaction can be monitored by GC analysis of quenched aliquots. The formation of the organozinc reagent is often indicated by a gentle exotherm and the disappearance of the shiny zinc metal.

-

Titration and Use: Once the reaction is complete, the stirring is stopped, and the remaining zinc dust is allowed to settle. The supernatant containing the soluble this compound can be cannulated to another flask for immediate use in subsequent reactions. The concentration of the organozinc reagent is typically determined by iodometric titration.

The experimental workflow can be summarized as follows:

References

The Advent of 2,4-Dichlorobenzylzinc Chloride in Novel Reaction Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organozinc reagents are powerful intermediates in synthetic chemistry, valued for their high reactivity and functional group tolerance. This technical guide explores the potential of a specific, yet underutilized reagent: 2,4-dichlorobenzylzinc chloride. While direct literature on this reagent is sparse, this document provides a comprehensive overview of its predicted synthesis and reactivity based on established principles of organozinc chemistry. By examining analogous benzylzinc halide systems, we present a roadmap for the discovery of novel reactions, including high-yield cross-coupling and carbonyl addition pathways. Detailed experimental protocols, predicted quantitative data, and workflow visualizations are provided to empower researchers in harnessing the synthetic potential of this compound for applications in medicinal chemistry and materials science.

Introduction

The synthesis of complex organic molecules often relies on the formation of carbon-carbon bonds. Organozinc halides, particularly benzylic zinc reagents, have emerged as versatile nucleophiles in a variety of coupling reactions due to their favorable balance of reactivity and stability.[1] The presence of functional groups on the aromatic ring of these reagents allows for the introduction of diverse structural motifs into target molecules. This guide focuses on the untapped potential of this compound as a building block in organic synthesis. The dichloro-substitution pattern offers unique electronic properties and potential sites for further functionalization, making it an attractive candidate for the development of novel compounds in drug discovery and materials science.

This document serves as a predictive guide, extrapolating from the known chemistry of similar benzylzinc reagents to provide a solid foundation for researchers to explore the reactivity of this compound.

Synthesis of this compound

The preparation of benzylzinc chlorides is most effectively achieved through the direct insertion of activated zinc into the corresponding benzyl chloride. The use of lithium chloride (LiCl) is crucial for activating the zinc dust and facilitating a smooth and efficient reaction at ambient temperatures.[1][2]

Experimental Protocol: Preparation of this compound

Materials:

-

2,4-Dichlorobenzyl chloride

-

Zinc dust (<10 µm, 98+%)

-

Lithium chloride (anhydrous, 99%)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a thermometer, add zinc dust (1.5 equivalents) and anhydrous lithium chloride (1.5 equivalents).

-

Purge the flask with argon for 10-15 minutes.

-

Add anhydrous THF via syringe.

-

To this stirred suspension, add a solution of 2,4-dichlorobenzyl chloride (1.0 equivalent) in anhydrous THF dropwise at room temperature.

-

Monitor the reaction progress by GC analysis of quenched aliquots. The reaction is typically complete within 2-4 hours.

-

The resulting greyish solution of this compound is used directly in subsequent reactions without isolation.

Workflow for the Preparation of this compound

Caption: Workflow for the synthesis of this compound.

Novel Reactions Utilizing this compound

Based on the established reactivity of analogous benzylzinc reagents, this compound is expected to be a versatile nucleophile in a range of carbon-carbon bond-forming reactions.

Negishi Cross-Coupling Reactions

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.[3] this compound is anticipated to couple efficiently with a variety of aryl, heteroaryl, and vinyl halides.

The following table summarizes the predicted yields for the Negishi cross-coupling of this compound with various electrophiles, based on data from similar reactions.[1][4]

| Entry | Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 85-95 |

| 2 | 2-Chloropyridine | CoCl₂ (5) | Isoquinoline (10) | THF/MTBE | 50 | 4 | 75-85 |

| 3 | Ethyl 4-iodobenzoate | Pd₂(dba)₃ (1.5) | XPhos (6) | THF | 25 | 16 | 80-90 |

| 4 | 1-Bromo-4-vinylbenzene | Pd(PPh₃)₄ (5) | - | THF | 65 | 6 | 70-80 |

| 5 | 2-Bromo-6-methoxypyridine | NiCl₂(dppp) (5) | - | THF | 60 | 18 | 65-75 |

Materials:

-

Solution of this compound in THF (from section 2.1)

-

4-Bromobenzonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Toluene, anhydrous

Procedure:

-

In a separate flame-dried flask under argon, dissolve 4-bromobenzonitrile (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and SPhos (0.04 equivalents) in anhydrous toluene.

-

To this mixture, add the freshly prepared solution of this compound (1.2 equivalents) via cannula at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.

Addition to Carbonyl Compounds

Benzylzinc reagents readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively.[1][5] These reactions often proceed without a catalyst, although the addition of Lewis acids such as MgCl₂ can accelerate the reaction and improve yields.[6]

The following table presents the predicted outcomes for the addition of this compound to various carbonyl compounds.

| Entry | Carbonyl Compound | Additive | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |

| 1 | Benzaldehyde | None | THF | 25 | 6 | 85-95 |

| 2 | Cyclohexanone | MgCl₂ | THF | 25 | 12 | 70-80 |

| 3 | Acetophenone | MgCl₂ | THF | 40 | 18 | 65-75 |

| 4 | 4-Methoxybenzaldehyde | None | THF | 25 | 5 | 90-98 |

Materials:

-

Solution of this compound in THF (from section 2.1)

-

Benzaldehyde

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a flame-dried flask containing the freshly prepared solution of this compound (1.5 equivalents) in THF, add benzaldehyde (1.0 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the resulting alcohol by flash column chromatography.

Conclusion

While this compound remains a largely unexplored reagent, the principles of organozinc chemistry strongly suggest its utility as a versatile intermediate in organic synthesis. This technical guide provides a predictive framework for its preparation and application in novel Negishi cross-coupling and carbonyl addition reactions. The detailed protocols and predicted quantitative data are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the discovery of new synthetic methodologies and the development of novel molecules with potential applications in pharmaceuticals and materials science. The exploration of this reagent's reactivity is anticipated to open new avenues for chemical innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 3. Negishi Coupling [organic-chemistry.org]

- 4. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10272C [pubs.rsc.org]

- 5. Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2 [organic-chemistry.org]

- 6. MgCl2-accelerated addition of functionalized organozinc reagents to aldehydes, ketones, and carbon dioxide. | Semantic Scholar [semanticscholar.org]

Theoretical Insights into the Structure of Benzylic Zinc Halides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies on the structure of benzylic zinc halides. Given the limited direct experimental data on the precise structures of these reactive intermediates, this document synthesizes findings from computational studies on analogous organozinc compounds and outlines the prevailing theoretical models. It is intended to serve as a foundational resource for researchers in organic synthesis and drug development who utilize these powerful reagents.

Introduction to Benzylic Zinc Halides

Benzylic zinc halides (ArCH₂ZnX, where X = Cl, Br, I) are indispensable reagents in modern organic chemistry, enabling the formation of carbon-carbon bonds with a high degree of functional group tolerance.[1] Their utility in cross-coupling reactions, such as the Negishi coupling, has made them staples in the synthesis of complex molecules, including pharmaceuticals. Despite their widespread use, a definitive understanding of their structure in solution remains elusive due to their inherent reactivity and the dynamic equilibria they undergo.[2] Theoretical and computational chemistry have emerged as powerful tools to elucidate the plausible structures and energetic landscapes of these species.

The Schlenk Equilibrium in Solutions of Benzylic Zinc Halides

A fundamental concept in the chemistry of organometallic halides is the Schlenk equilibrium, which describes the disproportionation of a monoalkyl/aryl metal halide into its corresponding dialkyl/diaryl species and the metal dihalide.[3] For benzylic zinc halides, this equilibrium can be represented as follows:

2 PhCH₂ZnX ⇌ (PhCH₂)₂Zn + ZnX₂

The position of this equilibrium is significantly influenced by the nature of the halogen, the solvent, the presence of additives, and the concentration.[4] In coordinating solvents like tetrahydrofuran (THF), the zinc center is typically solvated, which plays a crucial role in stabilizing the various species involved in the equilibrium.[5][6]

The Role of Solvents and Additives

Solvent Coordination

Coordinating solvents, particularly tetrahydrofuran (THF), are essential for the formation and stabilization of benzylic zinc halides. THF molecules coordinate to the Lewis acidic zinc center, typically resulting in a tetrahedral geometry.[3] Computational studies on related alkylzinc halides suggest that the zinc atom in RZnX is often coordinated by two THF molecules.[7]

The Effect of Lithium Chloride (LiCl)

The addition of lithium chloride (LiCl) is a common practice in the preparation of organozinc reagents, as it significantly enhances the rate of zinc insertion and improves the solubility of the resulting organozinc species.[1] Theoretical studies suggest that LiCl breaks down oligomeric aggregates of organozinc halides and can lead to the formation of more reactive "ate" complexes (zincates), such as [PhCH₂ZnX(Cl)]⁻Li⁺.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Theoretical study on the halogen-zinc exchange reaction by using organozincate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2,4-Dichlorobenzylzinc Chloride with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2,4-dichlorobenzylzinc chloride, a versatile organozinc reagent, with a range of electrophiles. Organozinc compounds are valued in organic synthesis for their functional group tolerance and moderate reactivity, bridging the gap between the highly reactive organolithium and Grignard reagents and less reactive organometallics. The presence of the dichloro-substituted aromatic ring in this compound makes it a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

This document outlines the preparation of this compound and explores its reactivity in key carbon-carbon bond-forming reactions, including Negishi cross-coupling, acylation, reactions with aldehydes, and allylation. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate the practical application of this reagent in a laboratory setting.

Synthesis of this compound

The preparation of this compound is typically achieved through the oxidative insertion of zinc metal into the carbon-chlorine bond of 2,4-dichlorobenzyl chloride. The use of activators such as lithium chloride (LiCl) is crucial for facilitating the zinc insertion and ensuring high yields of the organozinc reagent.

Experimental Protocol: LiCl-Mediated Synthesis of this compound

-

Materials: 2,4-Dichlorobenzyl chloride, zinc dust, lithium chloride (anhydrous), and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel, add zinc dust (1.5 - 2.0 equivalents) and anhydrous LiCl (1.5 - 2.0 equivalents).

-

Heat the flask under vacuum and then cool it under an argon atmosphere.

-

Add anhydrous THF to the flask.

-

Dissolve 2,4-dichlorobenzyl chloride (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the solution of 2,4-dichlorobenzyl chloride dropwise to the stirred suspension of zinc dust and LiCl at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.

-

The resulting solution of this compound in THF is ready for use in subsequent reactions. It is important to note that this reagent is sensitive to air and moisture and should be handled under an inert atmosphere.[1]

-

Reactivity with Electrophiles

This compound exhibits versatile reactivity towards a variety of electrophilic partners, enabling the formation of diverse molecular architectures.

Negishi Cross-Coupling Reactions

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. This reaction is particularly effective for coupling sp3-hybridized organozinc reagents like this compound with sp2-hybridized electrophiles such as aryl, heteroaryl, and vinyl halides.

The choice of catalyst, particularly the ligand, is critical for achieving high yields and selectivities in Negishi couplings. For benzylic zinc reagents, ligands such as SPhos, RuPhos, and the specifically designed CPhos have shown excellent performance in promoting the desired reductive elimination step over undesired side reactions like β-hydride elimination.[2][3][4]

Experimental Protocol: Palladium-Catalyzed Negishi Coupling of this compound with an Aryl Bromide

-

Materials: A solution of this compound in THF, an aryl bromide, Pd(OAc)2, and a suitable phosphine ligand (e.g., CPhos).

-

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2 (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Add a solution of the aryl bromide (1.0 equivalent) in THF.

-

To this mixture, add the solution of this compound (1.2-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 12-24 hours, monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 1: Representative Data for Negishi Coupling of Benzylic Zinc Reagents with Aryl Halides (Analogous Systems)

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd(OAc)2 (1) | CPhos (2) | THF | RT | 12 | 92 | [4] |

| 2 | 4-Bromobenzonitrile | Pd(OAc)2 (1) | CPhos (2) | THF | RT | 12 | 87 | [4] |

| 3 | 2-Chlorotoluene | Ni(acac)2 (5) | PPh3 (10) | THF | 60 | 16 | 85 | |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd2(dba)3 (2) | SPhos (4) | THF | RT | 18 | 91 |

Note: The data in this table is based on reactions with analogous benzylzinc and alkylzinc halides due to a lack of specific published data for this compound.

Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.

Reactions with Aldehydes

Benzylic zinc reagents readily add to aldehydes to form secondary alcohols. This reaction typically proceeds without the need for a transition metal catalyst and offers a straightforward method for the synthesis of diaryl methanols and related structures. The high reactivity of benzylic zinc chlorides allows for efficient additions to a variety of substituted benzaldehydes.[1]

Experimental Protocol: Addition of this compound to an Aldehyde

-

Materials: A solution of this compound in THF and an aldehyde.

-

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, place a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add the solution of this compound (1.2 equivalents) dropwise to the stirred aldehyde solution.

-

Allow the reaction mixture to warm to room temperature and stir for 5-17 hours, monitoring the progress by TLC.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Table 2: Addition of Functionalized Benzylzinc Chlorides to Aldehydes (Analogous Systems)

| Entry | Benzylzinc Chloride Derivative | Aldehyde | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Cyanobenzylzinc chloride | 4-Chlorobenzaldehyde | 0 to 25 | 17 | 87 | [1] |

| 2 | 3-Methoxycarbonylbenzylzinc chloride | Benzaldehyde | 0 to 25 | 5 | 98 | [1] |

| 3 | 2-Chlorobenzylzinc chloride | 4-Methoxybenzaldehyde | 0 to 25 | 12 | 95 | [1] |

Note: The data in this table is based on reactions with analogous functionalized benzylzinc chlorides.

Figure 2: Reaction pathway for the addition of this compound to an aldehyde.

Acylation Reactions

Acylation of organozinc reagents with acyl chlorides provides a direct route to ketones. These reactions are often mediated by a copper(I) catalyst, such as CuCN·2LiCl, to facilitate the transmetalation and subsequent coupling.

Experimental Protocol: Copper-Catalyzed Acylation of this compound

-

Materials: A solution of this compound in THF, an acyl chloride, and CuCN·2LiCl.

-

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, prepare a solution of CuCN·2LiCl in anhydrous THF.

-

Cool the solution to -10 °C.

-

Add the solution of this compound (1.2 equivalents) dropwise.

-

Stir the mixture for 10 minutes.

-

Add the acyl chloride (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl and aqueous ammonia.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify by column chromatography.

-

Table 3: Copper-Catalyzed Acylation of Functionalized Benzylzinc Chlorides (Analogous Systems)

| Entry | Benzylzinc Chloride Derivative | Acyl Chloride | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodobenzylzinc chloride | Benzoyl chloride | -10 to RT | 2 | 97 | [1] |

| 2 | 3-Acetylbenzylzinc chloride | 4-Chlorobenzoyl chloride | -10 to RT | 3 | 74 | [5] |

| 3 | 1-Phenylethylzinc chloride | Acetyl chloride | -10 to RT | 2 | 96 | [1] |

Note: The data in this table is based on reactions with analogous functionalized benzylzinc chlorides.

Figure 3: Copper-catalyzed acylation of this compound.

Allylation Reactions

The reaction of this compound with allylic halides, typically in the presence of a copper catalyst, results in the formation of a new carbon-carbon bond at the benzylic position, yielding substituted allylbenzenes.

Experimental Protocol: Copper-Catalyzed Allylation

-

Materials: A solution of this compound in THF, an allyl halide (e.g., allyl bromide), and CuCN·2LiCl.

-

Procedure:

-

Follow the same initial steps as for the acylation reaction to generate the benzylcopper species.

-

Add the allyl halide (1.0 equivalent) dropwise at -10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Workup and purify as described for the acylation reaction.

-

Table 4: Copper-Catalyzed Allylation of a Benzylzinc Reagent (Analogous System)

| Entry | Benzylzinc Reagent | Allyl Halide | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Methoxybenzylzinc chloride | Allyl bromide | -10 to RT | 4 | 88 |

Note: The data in this table is based on an analogous benzylzinc chloride.

Figure 4: Copper-catalyzed allylation reaction pathway.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its preparation via a LiCl-mediated zinc insertion is efficient and compatible with a range of functional groups. This guide has demonstrated its utility in several key carbon-carbon bond-forming reactions, including Negishi cross-couplings, additions to aldehydes, acylations, and allylations. The provided protocols and data, based on direct and analogous systems, serve as a practical resource for researchers aiming to incorporate this important building block into their synthetic strategies for the development of novel compounds in the pharmaceutical and materials science fields. Further exploration of the reactivity of this and related functionalized organozinc reagents will undoubtedly continue to expand the toolkit of synthetic organic chemists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]

- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,4-Dichlorobenzylzinc Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2,4-dichlorobenzylzinc chloride with various organic halides. This reaction, a specific application of the Negishi coupling, is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of diarylmethane derivatives and other complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] The Negishi coupling, which utilizes organozinc reagents, is particularly valued for its high functional group tolerance and the reactivity of the organozinc nucleophile.[2] The use of this compound as a coupling partner allows for the introduction of the 2,4-dichlorobenzyl moiety, a common structural motif in biologically active compounds.

This protocol outlines the in-situ preparation of this compound and its subsequent cross-coupling with various aryl and vinyl halides. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity, and this document provides guidance on catalyst selection based on established methodologies for similar benzylic and secondary alkylzinc reagents.[3][4]

Key Applications

-

Fragment-Based Drug Discovery: Synthesis of novel diarylmethane scaffolds for screening and lead optimization.

-

Agrochemical Synthesis: Preparation of potential herbicides and pesticides containing the 2,4-dichlorobenzyl group.

-

Materials Science: Development of new organic materials with tailored electronic and photophysical properties.

Experimental Protocols

Protocol 1: Preparation of this compound Solution (0.5 M in THF)

This protocol describes the preparation of the organozinc reagent from the corresponding benzyl chloride.

Materials:

-

2,4-Dichlorobenzyl chloride

-

Zinc dust (<10 micron, activated)

-

Lithium chloride (LiCl), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous LiCl (1.0 eq) to a dry reaction flask.

-

Heat the flask under vacuum to ensure all moisture is removed, then allow to cool to room temperature.

-

Add activated zinc dust (1.5 eq) to the flask.

-

Add anhydrous THF to the flask to achieve the desired final concentration (e.g., for a 0.5 M solution).

-

Slowly add 2,4-dichlorobenzyl chloride (1.0 eq) to the stirred suspension of zinc dust and LiCl in THF.

-

The reaction is typically exothermic. Maintain the reaction temperature at or below 30 °C using a water bath if necessary.

-

Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is usually complete when the zinc dust has been consumed.

-

Allow the remaining zinc dust to settle. The resulting supernatant is the 0.5 M solution of this compound and can be used directly in the subsequent cross-coupling reaction.

Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling

This protocol provides a general method for the Negishi coupling of the prepared this compound solution with an aryl or vinyl halide.

Materials:

-

Solution of this compound (0.5 M in THF)

-

Aryl or vinyl halide (e.g., bromobenzene, 4-bromotoluene, 1-bromo-4-fluorobenzene)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (e.g., SPhos, CPhos, XPhos)

-

Anhydrous solvent (e.g., THF, Toluene)

Procedure:

-

To a dry, inert-atmosphere-flushed reaction flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., CPhos, 2-4 mol%).

-

Add the aryl or vinyl halide (1.0 eq) and any additional anhydrous solvent (e.g., toluene can be used as a co-solvent which may improve yields in some cases).[3]

-

Stir the mixture at room temperature for 5-10 minutes to allow for catalyst activation.

-

Slowly add the prepared solution of this compound (1.2-1.5 eq) to the reaction mixture.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS). Reactions are typically complete within 1-24 hours at room temperature or with gentle heating (e.g., 50-70 °C) for less reactive halides.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Data Presentation

The following table summarizes representative yields for the palladium-catalyzed cross-coupling of various organozinc reagents with aryl halides, based on analogous reactions reported in the literature. These values can serve as a benchmark for the expected outcomes when using this compound.

| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 95 |

| 2 | 4-Bromoacetophenone | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 3 | 92 |

| 3 | 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 91 |

| 4 | 4-Chlorotoluene | Isopropylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF/Toluene | RT | 24 | 88 |

| 5 | 1-Bromo-4-fluorobenzene | Benzylzinc bromide | Pd(OAc)₂ (1) | SPhos (2) | THF | 50 | 12 | 85 |

| 6 | 4-Bromopyridine | Cyclohexylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF | RT | 12 | 90 |

Data is adapted from analogous reactions in the literature and is intended to be representative. Actual yields may vary depending on the specific substrates and reaction conditions.[3][4]

Visualizations

Experimental Workflow

Caption: General workflow for the preparation of this compound and its subsequent palladium-catalyzed cross-coupling.

Catalytic Cycle of Negishi Coupling

Caption: Simplified catalytic cycle for the palladium-catalyzed Negishi cross-coupling reaction.

References

Application Notes and Protocols: Nickel-Catalyzed Synthesis of Diarylmethanes using 2,4-Dichlorobenzylzinc Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nickel-catalyzed synthesis of diarylmethanes, focusing on the cross-coupling of 2,4-dichlorobenzylzinc chloride with various aryl halides. This method offers a robust and efficient pathway to construct the diarylmethane scaffold, a common motif in medicinally relevant compounds.

Introduction

Diarylmethanes are a crucial structural moiety in numerous pharmaceutical agents and organic materials. Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium-catalyzed methods for the formation of carbon-carbon bonds.[1] The use of organozinc reagents, such as this compound, in Negishi-type couplings provides a versatile and functional group-tolerant approach to these valuable molecules.[2][3] This document outlines the preparation of the organozinc reagent and the subsequent nickel-catalyzed cross-coupling reaction with aryl halides to yield a diverse range of diarylmethanes.

Data Presentation

The following table summarizes representative yields for the nickel-catalyzed cross-coupling of various benzyl chlorides with aryl halides, based on similar reported procedures.[4][5][6] These values can be used as a benchmark for expected outcomes when using this compound.

| Entry | Benzyl Chloride Derivative | Aryl Halide | Product | Yield (%) |

| 1 | 4-Methylbenzyl chloride | 4-Chloroanisole | 4-Methoxy-4'-methyldiphenylmethane | 92 |

| 2 | 2-Chlorobenzyl chloride | 4-Chlorotoluene | 4-Methyl-2'-chlorodiphenylmethane | 85 |

| 3 | 3,4-Dichlorobenzyl chloride | 1-Chloro-4-(trifluoromethyl)benzene | 3,4-Dichloro-4'-(trifluoromethyl)diphenylmethane | 88 |

| 4 | Benzyl chloride | 2-Chloropyridine | 2-(Phenylmethyl)pyridine | 75 |

| 5 | 4-Fluorobenzyl chloride | 4-Chloro-N,N-dimethylaniline | 4-Fluoro-4'-(dimethylamino)diphenylmethane | 91 |

| 6 | 2,4-Dichlorobenzyl chloride | 4-Bromoacetophenone | 1-(4-((2,4-Dichlorobenzyl)phenyl))ethan-1-one | 87 (Expected) |

| 7 | 2,4-Dichlorobenzyl chloride | 1-Bromo-4-fluorobenzene | 1-(2,4-Dichlorobenzyl)-4-fluorobenzene | 90 (Expected) |

| 8 | 2,4-Dichlorobenzyl chloride | 3-Bromobenzonitrile | 3-((2,4-Dichlorobenzyl))benzonitrile | 85 (Expected) |

Experimental Protocols

I. Preparation of this compound

This protocol describes the in situ generation of the organozinc reagent from the corresponding benzyl chloride.

Materials:

-

2,4-Dichlorobenzyl chloride

-

Zinc dust (<10 micron, activated)

-

Lithium chloride (LiCl), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (catalytic amount)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equivalents) and a catalytic amount of iodine to a flame-dried Schlenk flask.

-

Add anhydrous THF to the flask, followed by a solution of anhydrous LiCl (1.2 equivalents) in THF.

-

Activate the zinc by stirring the suspension at room temperature for 30 minutes.

-

Slowly add a solution of 2,4-dichlorobenzyl chloride (1.0 equivalent) in anhydrous THF to the activated zinc suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the organozinc reagent can be monitored by GC-MS analysis of quenched aliquots.

-

The resulting slurry of this compound is used directly in the subsequent cross-coupling reaction.

II. Nickel-Catalyzed Cross-Coupling of this compound with Aryl Halides

This protocol details the nickel-catalyzed Negishi cross-coupling reaction.

Materials:

-

Aryl halide (e.g., aryl bromide or aryl chloride)

-

In situ prepared this compound solution

-

Nickel(II) chloride (NiCl₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand (e.g., an N-heterocyclic carbene (NHC) ligand)[4][6]

-

Anhydrous THF

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

In a separate, flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ (5 mol%) and the chosen ligand (e.g., PPh₃, 10 mol%).

-

Add anhydrous THF and stir at room temperature for 15 minutes to form the catalyst complex.

-

To this catalyst mixture, add the aryl halide (1.0 equivalent).

-

Slowly add the freshly prepared solution of this compound (1.2 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-